molecular formula C13H11N3OS2 B10815852 2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole

2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole

Cat. No. B10815852
M. Wt: 289.4 g/mol
InChI Key: KSHMNWAGZWTZKP-UHFFFAOYSA-N
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Description

WAY-659204, also known by its chemical name Benzenepropanamide, β-(acetylamino)-N-[4-(2-chlorophenyl)phenyl]-3,4-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)- , is a novel compound with promising applications in various fields. It falls within the category of small molecules and exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes:

The synthetic routes for WAY-659204 involve several steps, including the introduction of fluorine atoms, triazole ring formation, and acetylation. While I don’t have access to proprietary information, research suggests that these steps are carried out sequentially to obtain the final compound.

Reaction Conditions:

    Fluorination: Fluorination reactions are typically performed using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

    Triazole Formation: The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry methods.

    Acetylation: Acetylation of the amine group is achieved using acetic anhydride or acetyl chloride.

Industrial Production:

Chemical Reactions Analysis

WAY-659204 undergoes various chemical reactions:

    Oxidation: It can be oxidized under mild conditions to form its corresponding oxo compound.

    Reduction: Reduction of the triazole ring or other functional groups may yield different derivatives.

    Substitution: Substitution reactions can occur at the phenyl rings, leading to diverse analogs.

Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products formed from these reactions include derivatives with altered pharmacological profiles.

Scientific Research Applications

    Medicine: Researchers are exploring its use as an anticancer agent due to its interactions with specific molecular targets.

    Chemical Biology: It serves as a valuable tool compound for studying cellular pathways.

    Industry: Its unique structure may find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. preliminary studies suggest that WAY-659204 interacts with specific protein kinases or enzymes involved in cell signaling pathways. Further investigations are needed to elucidate its precise targets and downstream effects.

Comparison with Similar Compounds

WAY-659204 stands out due to its distinct chemical structure and potential therapeutic applications. Similar compounds include other kinase inhibitors and triazole-containing molecules, but none exhibit precisely the same combination of features.

properties

Molecular Formula

C13H11N3OS2

Molecular Weight

289.4 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C13H11N3OS2/c1-9-7-18-13(14-9)19-8-11-15-16-12(17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

KSHMNWAGZWTZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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